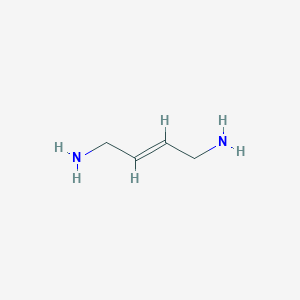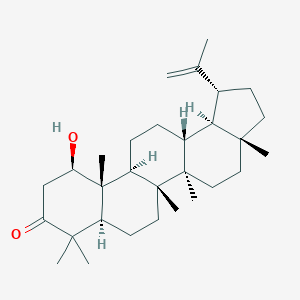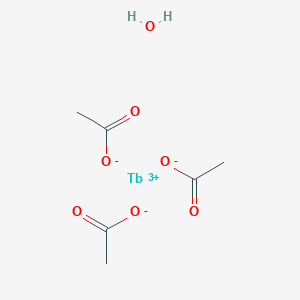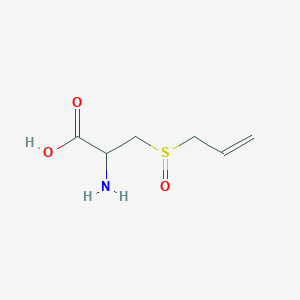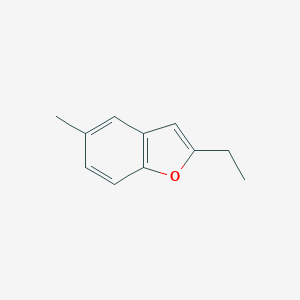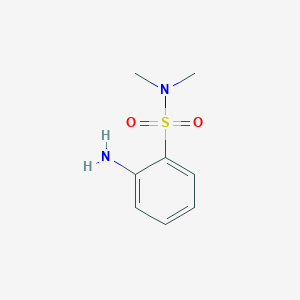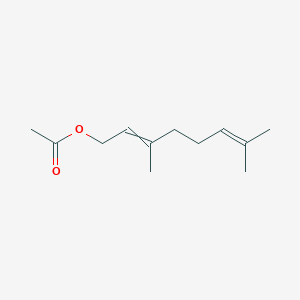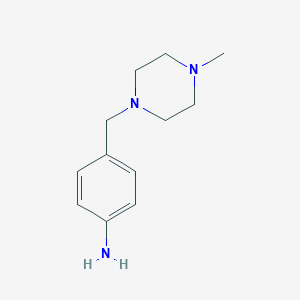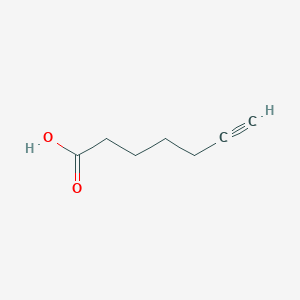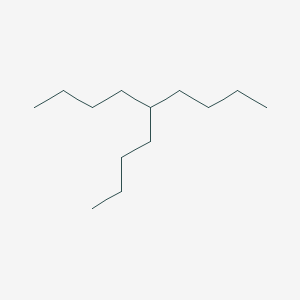
5-Butylnonane
Vue d'ensemble
Description
5-Butylnonane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .
Molecular Structure Analysis
The molecular structure of 5-Butylnonane can be represented by the InChI string:InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
5-Butylnonane has a number of physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . The boiling temperature of the liquid in equilibrium with gas is a function of pressure, ranging from 8.42572e-008 kPa to 1830.43 kPa . The phase boundary pressure of the liquid in equilibrium with gas is a function of temperature, ranging from 200 K to 662 K . It also has a critical density .Applications De Recherche Scientifique
Catalysis and Reaction Pathways
- Aromatization of n-butane and 1-butene over supported Mo2C catalyst : The study explored n-butane's reaction pathways on Mo2C deposited on ZSM-5 and SiO2. This investigation highlights the catalytic performance changes due to the deposition of Mo2C, emphasizing the dehydrogenation and aromatization processes. This research is relevant for understanding the reaction mechanisms involving butane and similar hydrocarbons (Solymosi & Széchenyi, 2004).
Biochemical Pathways and Bioproduction
- Autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli : Demonstrates the bio-production of 1,4-butanediol using engineered bacteria, showcasing an integration of synthetic biology and metabolic engineering. This study is significant for developing sustainable production methods of chemicals from renewable resources (Liu & Lu, 2015).
Chemical Synthesis and Molecular Structure
- Synthesis and structure of stable base-free dialkylsilanimines : Discusses the synthesis of dialkylsilanimines and their molecular structures, which could have implications for understanding and developing new materials and chemical reactions involving butyl groups (Iwamoto et al., 2010).
Green Chemistry and Sustainable Processes
- Efficient dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites : Focuses on the green production of butanone from bio-based 2,3-butanediol. This study highlights the importance of sustainable and efficient chemical processes in industry (Zhang et al., 2012).
Polymer and Material Science
- Metabolic engineering of Escherichia coli for direct production of 1,4-butanediol : Reports on the production of 1,4-butanediol from renewable carbohydrate feedstocks, an essential chemical in polymer manufacturing. This research contributes to the field of bioprocessing and polymer science (Yim et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-butylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQPZMAIVSYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306287 | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylnonane | |
CAS RN |
17312-63-9 | |
| Record name | 5-Butylnonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Butylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



